

Technical Guide: Physicochemical Properties of 3,4-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dinitrobenzoic acid

Cat. No.: B044879

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a key physicochemical property of **3,4-Dinitrobenzoic acid** (CAS No: 528-45-0), its melting point. Accurate determination of the melting point is crucial as it serves as a primary indicator of substance purity and identity. This document collates reported melting point data from various sources, details a standardized experimental protocol for its determination, and illustrates the procedural workflow and the physicochemical principles of melting point depression due to impurities.

Physicochemical Data: Melting Point

3,4-Dinitrobenzoic acid is characterized as a yellow crystalline powder.^[1] Its melting point has been reported across multiple sources, with slight variations that can be attributed to the purity of the sample and the specific experimental conditions employed. A summary of these reported values is presented below.

Table 1: Reported Melting Point of **3,4-Dinitrobenzoic Acid**

Melting Point Range (°C)	Melting Point (°C)	Source
165.5 - 166.5	-	Goldstein (as cited in [2]), ChemicalBook [1]
163 - 166	-	Fisher Scientific [3][4]
164.0 - 167.0	-	Tokyo Chemical Industry
161.5 - 167.5	-	Thermo Scientific Chemicals [5]
-	166	DrugFuture [2]
-	165	Tokyo Chemical Industry (reference value)
158 - 162	-	Organic Syntheses Procedure (recrystallized) [6]
-	160	Google Patents [7]
158 - 159	-	Google Patents [7]

Note: The range in reported values highlights the importance of sample purity. Impurities typically cause a depression and broadening of the melting point range. [8]

Experimental Protocol: Melting Point Determination

The determination of a substance's melting point is a fundamental analytical procedure in chemistry. The capillary method is the most common technique.

3.1 Materials and Equipment

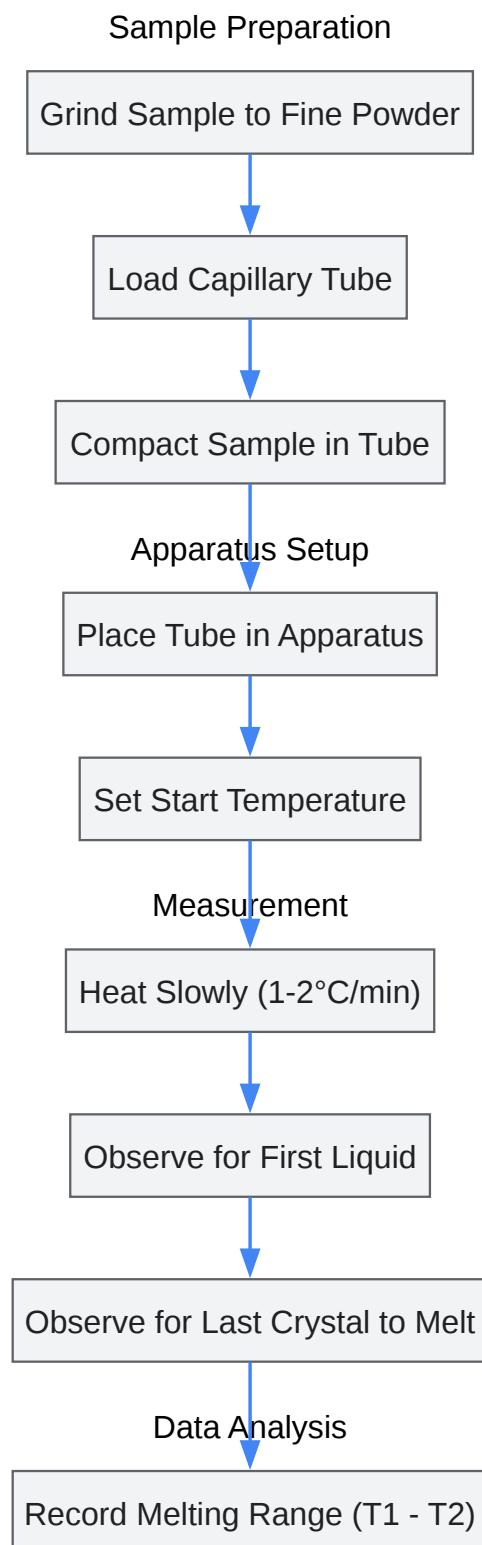
- Melting point apparatus (e.g., DigiMelt, Thiele tube, or oil bath setup)
- Capillary tubes (sealed at one end)
- Calibrated thermometer or digital temperature probe
- **3,4-Dinitrobenzoic acid** sample (finely powdered)

- Mortar and pestle
- Spatula
- Heating medium (e.g., liquid paraffin or silicone oil for oil bath)

3.2 Procedure

- Sample Preparation: Ensure the **3,4-Dinitrobenzoic acid** sample is completely dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle. [9]
- Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[8]
- Sample Compaction: Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube (sealed end down) through a long glass tube onto the benchtop.[9][10] The packed sample should have a height of 1-2 mm.[8]
- Apparatus Assembly:
 - For Oil Bath: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[9] Immerse the assembly in the oil bath, making sure the top of the oil is above the sample.
 - For Digital Apparatus: Place the loaded capillary tube into the designated sample holder in the melting point apparatus.[10]
- Heating and Observation:
 - Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.[10]
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Begin a second, more precise determination with a fresh sample, heating slowly at a rate of 1-2°C per minute near the expected melting point.[10]

- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]

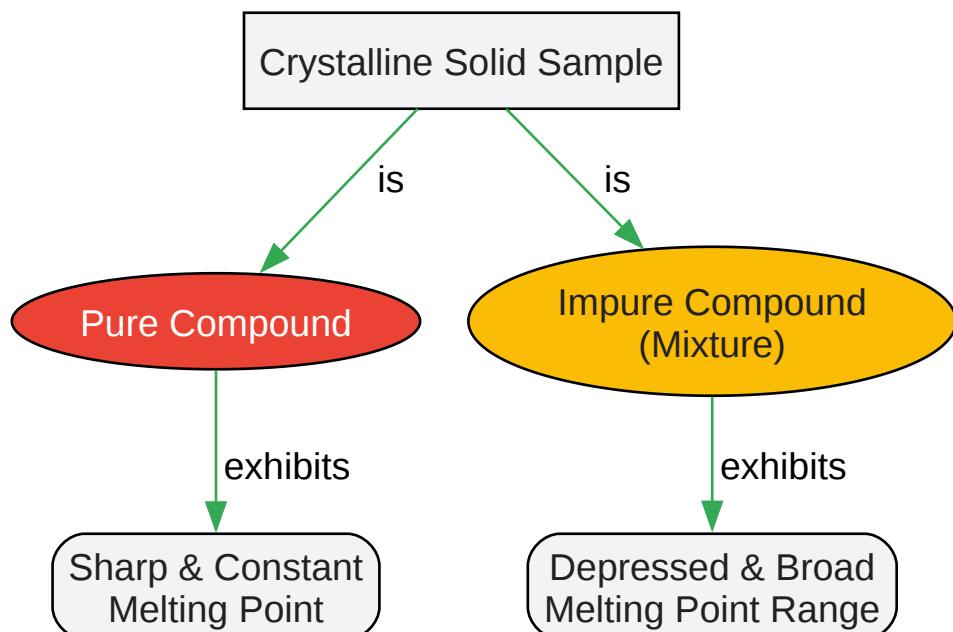

3.3 Mixed Melting Point Technique for Identification To confirm the identity of the substance, a mixed melting point determination can be performed. This involves mixing the unknown sample in a 50:50 ratio with a known, pure standard of **3,4-Dinitrobenzoic acid**.[10]

- If the unknown is identical to the standard, the melting point of the mixture will be sharp and undepressed.
- If the unknown is different, it will act as an impurity, causing a significant depression and broadening of the melting point range.[10]

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method.



[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

4.2 Principle of Melting Point Depression

This diagram illustrates the logical relationship between the purity of a compound and its observed melting point characteristics.

[Click to download full resolution via product page](#)

Caption: Effect of Purity on Melting Point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dinitrobenzoic acid(528-45-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3,4-Dinitrobenzoic Acid [drugfuture.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]

- 5. A18774.14 [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3,4-Dinitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044879#3-4-dinitrobenzoic-acid-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com